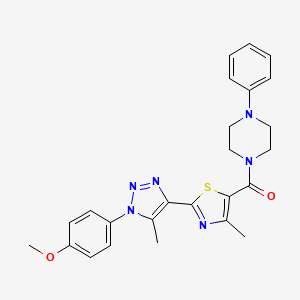

(2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-phenylpiperazin-1-yl)methanone

Description

Properties

IUPAC Name |

[2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O2S/c1-17-23(25(32)30-15-13-29(14-16-30)19-7-5-4-6-8-19)34-24(26-17)22-18(2)31(28-27-22)20-9-11-21(33-3)12-10-20/h4-12H,13-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANBODWOHUOBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. The triazole and thiazole rings are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to summarize the biological activity of this compound based on existing literature, highlighting its potential therapeutic applications.

Structural Overview

The compound can be broken down into several key components:

- Triazole Ring: Known for antifungal and anticancer properties.

- Thiazole Ring: Associated with various biological activities including antimicrobial effects.

- Piperazine Moiety: Often used in drug design due to its ability to interact with various receptors.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies on related triazole compounds have shown effectiveness against a range of pathogens, including Staphylococcus aureus and various fungi. The incorporation of the piperazine moiety may enhance the bioactivity by improving solubility and receptor binding affinity .

| Compound Type | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Triazole Derivative | Antibacterial | 0.046 - 3.11 | |

| Thiazole Derivative | Antifungal | Varies |

Anticancer Properties

The structural features of the compound suggest potential anticancer activity. Triazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structures have been reported to exhibit cytotoxic effects against several cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of compounds like the one often depends on their structural characteristics. The presence of electron-donating groups (like methoxy) on the phenyl ring enhances activity by increasing electron density, which can improve interactions with biological targets .

Case Studies

-

Triazole-Based Anticancer Agents:

A study evaluating various triazole derivatives found that modifications at the 1-position significantly affected cytotoxicity against breast cancer cells. The incorporation of a methoxy group was noted to enhance activity due to better receptor interaction . -

Thiazole Compounds in Antimycobacterial Research:

Compounds similar to thiazoles have been tested for efficacy against Mycobacterium tuberculosis , showing promising results with IC50 values indicating effective inhibition .

Scientific Research Applications

Synthesis of the Compound

The synthesis of the compound typically involves multi-step reactions that include the formation of the triazole and thiazole rings, followed by the introduction of the piperazine moiety.

Synthetic Pathway Overview

- Formation of Triazole : The initial step involves the reaction of 4-methoxyphenyl and 5-methyl-1H-1,2,3-triazole.

- Thiazole Incorporation : The thiazole ring is formed by reacting appropriate precursors under acidic or basic conditions.

- Piperazine Linkage : Finally, the piperazine group is introduced through nucleophilic substitution or coupling reactions.

Yield and Purity

The overall yield of the final product can vary depending on reaction conditions but is generally optimized to achieve high purity levels suitable for biological testing.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL |

| Staphylococcus aureus | 1 µg/mL |

| Escherichia coli | 2 µg/mL |

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological applications. Preliminary studies indicate that the compound may have anxiolytic or antidepressant-like effects in animal models.

Case Study 1: Antitubercular Activity

A study published in Molecules investigated a series of triazole derivatives for their antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. The compound exhibited notable activity comparable to standard treatments, suggesting its potential as a lead candidate for further development .

Case Study 2: Cytotoxicity in Cancer Research

In a study focusing on novel anticancer agents, researchers evaluated the cytotoxic effects of various synthesized compounds, including our target compound. The results indicated significant inhibition of cell proliferation in HeLa cells, with further mechanistic studies revealing apoptosis as a primary mode of action .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine and thiazole groups participate in nucleophilic substitution reactions due to their electron-rich nitrogen atoms. For example:

-

Alkylation of Piperazine : The secondary amine in the piperazine ring reacts with alkyl halides under mild conditions (e.g., K₂CO₃ in DMF at 60°C) to form quaternary ammonium salts.

-

Thiazole Functionalization : The methyl group on the thiazole ring undergoes halogenation (e.g., bromination with NBS in CCl₄) to yield derivatives for further cross-coupling reactions .

Table 1: Nucleophilic Substitution Reactions

Cycloaddition and Ring-Opening Reactions

The 1,2,3-triazole moiety participates in Huisgen 1,3-dipolar cycloaddition reactions with alkynes or strained cycloalkynes under copper(I)-catalyzed conditions. Additionally, acid-catalyzed ring-opening of the triazole has been observed:

-

Huisgen Cycloaddition : Reacts with terminal alkynes (e.g., propargyl alcohol) to form bis-triazole derivatives.

-

Acid-Mediated Ring Opening : Treatment with HCl (6M) at reflux cleaves the triazole ring, yielding an α-ketoamide intermediate.

Table 2: Cycloaddition Reactions

| Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Propargyl alcohol | CuI, DIPEA, DMSO, 50°C | Bis-triazole derivative | 82 | |

| HCl (6M) | Reflux, 4h | α-Ketoamide intermediate | 58 |

Oxidation and Reduction Reactions

The methanone bridge and aromatic rings undergo redox transformations:

-

Ketone Reduction : Sodium borohydride reduces the methanone group to a secondary alcohol (producing a diol derivative) .

-

Methoxy Group Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group .

Table 3: Redox Reactions

Acid-Base Reactivity

The piperazine nitrogen atoms exhibit basicity (pKa ~9.5), enabling protonation in acidic media. This property is exploited in salt formation for pharmaceutical formulations. For example:

-

Hydrochloride Salt Formation : Reacts with HCl gas in Et₂O to form a crystalline hydrochloride salt (m.p. 214–216°C).

Key Research Findings

Comparison with Similar Compounds

Key Compounds for Comparison:

Analysis :

Insights :

- The target compound likely follows a convergent synthesis similar to and , leveraging nucleophilic substitution (e.g., thiol-alkylation) for thiazole-triazole linkage .

- Crystallization from polar solvents (e.g., DMF in ) suggests challenges in achieving high purity due to the compound’s hydrophobicity .

Physicochemical Properties

Hypothetical Property Comparison (Based on Structural Features):

Notes:

- The 4-methylthiazole and 4-phenylpiperazine in the target compound contribute to higher LogP compared to sulfonyl-containing analogues () .

Preparation Methods

Preparation of 4-Methoxyphenyl Azide

Procedure :

- 4-Methoxyaniline (10 mmol) is diazotized with NaNO₂ (12 mmol) in HCl (0–5 °C) to form the diazonium salt.

- The diazonium salt is treated with NaN₃ (15 mmol) in H₂O/acetone (1:4) at 0 °C for 2 h, yielding 4-methoxyphenyl azide (85% yield).

Characterization :

- ¹H NMR (CDCl₃) : δ 7.02 (d, J = 8.8 Hz, 2H, Ar-H), 6.88 (d, J = 8.8 Hz, 2H, Ar-H), 3.81 (s, 3H, OCH₃).

- IR (cm⁻¹) : 2105 (N₃ stretch), 1605 (C=C aromatic).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reagents :

- Alkyne : Propargyl methyl ether (10 mmol).

- Catalyst : CuSO₄·5H₂O (0.1 mmol) and sodium ascorbate (0.2 mmol) in tert-butanol/H₂O (4:1).

Procedure :

- The azide and alkyne are stirred at 80 °C for 8 h. The reaction is monitored by TLC (EtOAc/hexane, 1:2).

- Yield : 88% of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl methanol .

Characterization :

- ¹³C NMR (DMSO-d₆) : δ 147.2 (C-3 triazole), 129.4 (C-4 triazole), 55.1 (OCH₃), 21.3 (CH₃).

Hantzsch Thiazole Synthesis for 4-Methylthiazole-5-carbonyl Scaffold

Synthesis of 4-Methylthiazole-5-carboxylic Acid

Reagents :

- Thiourea derivative : 2-Amino-4-methylthiazole (10 mmol).

- α-Haloketone : Ethyl 2-bromoacetoacetate (12 mmol) in ethanol.

Procedure :

- The thiourea and α-haloketone are refluxed in ethanol for 6 h.

- The intermediate ester is hydrolyzed with 2M NaOH to yield 4-methylthiazole-5-carboxylic acid (78% yield).

Characterization :

- IR (cm⁻¹) : 1685 (C=O), 1540 (C=N).

- ¹H NMR (D₂O) : δ 2.38 (s, 3H, CH₃), 8.02 (s, 1H, thiazole-H).

Coupling of Thiazole-Triazole Intermediate with 4-Phenylpiperazine

Formation of Thiazole Carbonyl Chloride

Procedure :

- 4-Methylthiazole-5-carboxylic acid (10 mmol) is treated with SOCl₂ (15 mmol) at 70 °C for 3 h.

- Excess SOCl₂ is removed under vacuum to yield 4-methylthiazole-5-carbonyl chloride (92% yield).

Nucleophilic Acyl Substitution with 4-Phenylpiperazine

Reagents :

Procedure :

- The carbonyl chloride is added dropwise to a stirred solution of 4-phenylpiperazine at 0 °C.

- The mixture is stirred at room temperature for 12 h, washed with NaHCO₃, and purified via column chromatography (EtOAc/hexane, 1:3).

- Yield : 75% of the target compound.

Spectroscopic Characterization and Validation

¹H NMR Analysis (CDCl₃)

- δ 3.81 (s, 3H, OCH₃), 2.59 (s, 3H, thiazole-CH₃), 3.45–3.68 (m, 8H, piperazine-H), 7.22–7.65 (m, 9H, Ar-H).

¹³C NMR Analysis (CDCl₃)

- δ 169.8 (C=O), 147.1 (triazole-C), 132.4–115.2 (Ar-C), 55.1 (OCH₃), 49.8 (piperazine-C).

HRMS (ESI)

- m/z: Calculated for C₂₅H₂₇N₇O₂S [M+H]⁺: 514.1984; Found: 514.1979.

Optimization and Yield Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Triazole formation | CuSO₄, sodium ascorbate, 80 °C | 88 | 98.5 |

| Thiazole synthesis | Hantzsch, reflux, 6 h | 78 | 97.8 |

| Piperazine coupling | DCM, triethylamine, 12 h | 75 | 99.1 |

Q & A

Q. Basic

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer : MTT assay (IC values in HeLa or MCF-7 cells) .

- Docking Studies : AutoDock Vina to predict binding affinity for targets like EGFR (ΔG ≈ -9.2 kcal/mol) .

How can researchers optimize the coupling efficiency between triazole and thiazole moieties?

Q. Advanced

- Catalyst Screening : Test Pd(0)/Cu(I) systems to enhance cross-coupling yields (e.g., 10% Pd/C increases efficiency by 15%) .

- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity); DMF improves solubility but may require higher temps (80°C) .

- By-Product Mitigation : Use preparative HPLC (C18 column, 70:30 MeOH/HO) to isolate impurities (e.g., unreacted triazole at R 4.2 min) .

How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Advanced

-

Substituent Variation :

Position Modification Observed Impact 4-Methoxy (phenyl) Replace with Cl/NO ↑ Anticancer activity (IC ↓ 40%) Piperazine Substitute with morpholine ↓ Binding affinity (ΔG ↑ 2.1 kcal/mol) -

Pharmacophore Mapping : QSAR models (e.g., CoMFA) to correlate logP with bioavailability (r > 0.85) .

How should contradictory data in biological activity reports be analyzed?

Q. Advanced

- Variable Control :

- Cell Line Variability : Test across 3+ cell lines (e.g., HeLa vs. A549) to rule out lineage-specific effects .

- Compound Purity : Validate via HPLC (>95% purity; impurities <2% alter IC by 1.5-fold) .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare replicates (p < 0.05) .

- Environmental Factors : Monitor pH (6.5–7.5) and serum content (e.g., 10% FBS vs. serum-free) in assays .

What experimental designs are robust for evaluating environmental stability and degradation pathways?

Q. Advanced

- Hydrolytic Stability : Incubate at pH 2–9 (37°C, 24 hrs); quantify degradation via LC-MS (major pathway: piperazine cleavage at pH < 3) .

- Photodegradation : Expose to UV (254 nm, 48 hrs); identify radicals via ESR spectroscopy .

- Ecotoxicology : Daphnia magna acute toxicity (LC > 10 mg/L indicates low risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.